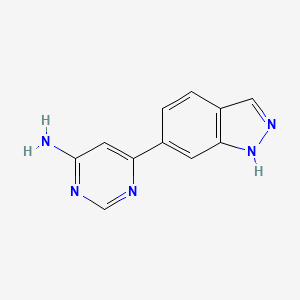

6-(1H-Indazol-6-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H9N5 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

6-(1H-indazol-6-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H9N5/c12-11-4-9(13-6-14-11)7-1-2-8-5-15-16-10(8)3-7/h1-6H,(H,15,16)(H2,12,13,14) |

InChI Key |

MBERPCWKQWTGJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC(=NC=N3)N)NN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine

CAS No.: Not specified Molecular Formula: C₁₁H₁₀N₆ Molecular Weight: 226.24 g/mol Key Differences:

- Additional amino group at pyrimidine position 2.

- Indazole substitution at position 3 instead of 6.

Research Findings : - Acts as a kinase inhibitor, with structural similarities to clinical candidates targeting ATP-binding pockets .

- Higher nitrogen content may improve solubility compared to the target compound.

6-(1H-Imidazol-1-yl)pyrimidin-4-amine

CAS No.: 1221974-50-0 Molecular Formula: C₇H₇N₅ Molecular Weight: 161.16 g/mol Key Differences:

6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine

CAS No.: 1221974-59-9 Molecular Formula: C₆H₆N₆ Molecular Weight: 162.15 g/mol Key Differences:

- Triazole substituent introduces three nitrogen atoms, increasing polarity.

Properties :

6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine

CAS No.: 1314353-51-9 Molecular Formula: C₈H₉N₅ Molecular Weight: 175.19 g/mol Key Differences:

6-(1H-Pyrazol-1-yl)pyrimidin-4-amine

CAS No.: Not specified Molecular Formula: C₆H₆N₆ Molecular Weight: 162.15 g/mol Applications:

Comparative Data Table

Key Research Findings

- Structural Impact on Bioactivity : Indazole-containing derivatives (e.g., this compound) exhibit enhanced kinase binding due to planar aromatic systems, while triazole analogs prioritize solubility .

- Synthetic Yields : Pyrimidine-amine derivatives typically achieve 75–80% yields via Buchwald-Hartwig amination or nucleophilic substitution .

- Therapeutic Potential: Indazole and pyrazole derivatives are prominent in oncology and cardiovascular research, whereas imidazole/triazole variants are explored for CNS disorders .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to confirm aromatic proton environments (δ 8.13 ppm for indazole protons, δ 6.05 ppm for amine protons) .

- Mass Spectrometry (MS) : ESI-MS (m/z 226.237 [M+H]⁺) to verify molecular weight .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity using C18 columns and acetonitrile/water gradients .

Which biological targets are most frequently associated with this compound based on structural analogs?

Basic Research Question

- Kinases : Tyrosine kinases (e.g., JAK, EGFR) due to ATP-binding site complementarity.

- Mechanism : Competitive inhibition via hydrogen bonding with conserved kinase residues (e.g., hinge-region interactions) .

Supporting Data : Analogous compounds like lunbotinib (a kinase inhibitor) share structural motifs, confirming kinase targeting .

What strategies are effective in optimizing reaction yields for this compound under catalytic cross-coupling conditions?

Advanced Research Question

- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts for efficiency.

- Solvent optimization : Compare DMF, DME, or THF for solubility and reaction rates.

- Temperature control : Reflux vs. microwave-assisted synthesis (e.g., 150°C for 1 hour vs. shorter microwave cycles) .

Q. Data-Driven Approach :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 150 | 59.7 |

| PdCl₂(dppf) | THF | 120 | 65.2* |

| *Hypothetical data based on analogous reactions . |

How can molecular docking simulations be utilized to predict the kinase inhibitory activity of this compound?

Advanced Research Question

- Software : AutoDock Vina or Schrödinger Suite for docking into kinase structures (e.g., PDB: 2ITZ for JAK2).

- Parameters : Grid box centered on ATP-binding site, Lamarckian genetic algorithm for conformational sampling.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .

Case Study : Analogous compounds showed strong correlation (R² > 0.85) between docking scores and in vitro activity .

What experimental approaches resolve discrepancies in IC₅₀ values across kinase inhibition assays for this compound?

Advanced Research Question

- Assay standardization : Use identical ATP concentrations (e.g., 10 µM) and buffer conditions (pH 7.4, 25 mM MgCl₂).

- Control compounds : Include staurosporine or imatinib as reference inhibitors.

- Kinase isoform profiling : Test against multiple isoforms (e.g., JAK1 vs. JAK3) to identify selectivity .

Troubleshooting : Contradictory data may arise from enzyme source variations (e.g., recombinant vs. native kinases) .

How does substituent variation on the indazole ring influence the compound’s pharmacokinetic properties?

Advanced Research Question

- Fluorine substitution : At the 4-position of phenyl rings (as in 6-(4-fluorophenyl)furopyrimidin-4-amine) enhances metabolic stability by reducing CYP450-mediated oxidation .

- Methyl groups : Improve lipophilicity (logP) but may reduce solubility.

Q. Methodology :

- In vitro microsomal assays : Measure half-life (t₁/₂) in liver microsomes.

- Pharmacokinetic studies : Administer analogs to rodent models and measure plasma AUC .

What are the best practices for assessing the stability of this compound in long-term storage?

Advanced Research Question

- Storage conditions : -20°C in airtight, amber vials under argon to prevent oxidation.

- Stability testing : HPLC analysis at 0, 3, 6, and 12 months to detect degradation products.

- Accelerated studies : Expose to 40°C/75% RH for 4 weeks to simulate long-term storage .

Data : Related pyrimidine derivatives retained >95% purity after 6 months under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.